molecular formula C9H10FNO2 B038679 Ethyl 5-Amino-2-fluorobenzoate CAS No. 123207-39-6

Ethyl 5-Amino-2-fluorobenzoate

Cat. No. B038679
M. Wt: 183.18 g/mol
InChI Key: NNAFCORMAIIDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 5-Amino-2-fluorobenzoate involves a series of chemical reactions starting from basic organic compounds to achieve the desired functionalized benzoate derivative. One approach to synthesizing related compounds includes using ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine to produce trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of Ethyl 5-Amino-2-fluorobenzoate and its derivatives has been studied using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is a common method to elucidate the crystal structure, revealing important details about molecular conformation and intermolecular interactions (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 5-Amino-2-fluorobenzoate undergoes various chemical reactions, including condensation, cyclocondensation, and others, to form complex molecules with potential biological activities. For instance, its reactivity has been exploited for synthesizing novel fluorescent molecules and potential monocotyledonous inhibitors (Wu et al., 2006).

Physical Properties Analysis

The physical properties of Ethyl 5-Amino-2-fluorobenzoate, such as melting point, solubility, and stability, are essential for its handling and application in various chemical syntheses. These properties are determined through experimental measurements and help in the formulation of handling and storage guidelines.

Chemical Properties Analysis

The chemical properties of Ethyl 5-Amino-2-fluorobenzoate, including its reactivity with different chemical reagents, stability under various conditions, and the formation of derivatives, are vital for its application in synthetic chemistry. Studies on related compounds show a wide range of reactions that can be utilized to synthesize complex molecules with desired functionalities (Wu et al., 2006).

Scientific Research Applications

  • Mycobacterium tuberculosis Inhibitors : Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a related compound, shows promising activity against Mycobacterium tuberculosis GyrB, a key enzyme in DNA gyrase, suggesting potential use in tuberculosis treatment (Jeankumar et al., 2013).

  • Neurodegenerative Disorders : A 5-(-fluoro)ethyl analogue of MK 801 was synthesized and labelled with 18F, allowing visualization of NMDA receptors in the brain. This is significant for potentially aiding in the treatment of stroke and neurodegenerative disorders (Denis & Crouzel, 1989).

  • Optimal Synthesis Route : A study focused on the optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to Ethyl 5-Amino-2-fluorobenzoate, yielding 81% of the target product (Yin Jian-zhong, 2010).

  • Cytotoxicity and TOP1-Targeting : Hydrophilic substituents at the 2-position of an ethyl group enhance biological activity in certain amino derivatives, suggesting potential in pharmacological applications (Sharma et al., 2009).

  • Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil, which includes structures akin to Ethyl 5-Amino-2-fluorobenzoate, show promising antitumor activity against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).

  • Breast and Ovarian Cancer Treatment : The lysyl amide prodrug of a benzothiazole derivative shows potential for clinical evaluation against breast and ovarian cancers, with manageable toxic side effects (Bradshaw et al., 2002).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAFCORMAIIDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623299
Record name Ethyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Amino-2-fluorobenzoate

CAS RN

123207-39-6
Record name Ethyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-fluoro-5-nitrobenzoate (0.63 g) was dissolved in ethanol (10 ml), and 10% Pd-C (0.064 g) was added to the solution. The mixture was subjected to catalytic reduction at room temperature for 7 hr. The reaction solution was filtered through Celite, and was washed with ethanol. The solvent was then removed by distillation under the reduced pressure to give 0.55 g (100%) of ethyl 5-amino-2-fluorobenzoate.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.064 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-Amino-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-Amino-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-Amino-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-Amino-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-Amino-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-Amino-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.